![molecular formula C20H24BrN B1147944 APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] CAS No. 86727-71-1](/img/no-structure.png)

APTAB [3-(9-Anthracene)propyl trimethylammonium bromide]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

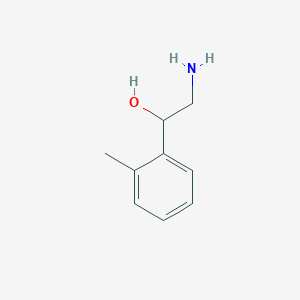

APTAB, or 3-(9-Anthracene)propyl trimethylammonium bromide, is a fluorescent cationic membrane probe . It is used to locate anthracene-labeled molecules incorporated into model membranes by fluorescence quenching .

Molecular Structure Analysis

The molecular formula of APTAB is C20H24BrN . The molecular weight is 358.32 . The SMILES representation is CN+©CCCC1=C2C=CC=CC2=CC3=CC=CC=C13.[Br-] .Chemical Reactions Analysis

One study has reported the photoinduced electron transfer from APTAB to methyl viologen on the surface of polystyrene latex particles .Physical And Chemical Properties Analysis

APTAB has a molecular weight of 358.32 . Its excitation wavelength is 533nm, and its emission wavelength is 554nm .Scientific Research Applications

Micellar Aggregates Formation

A study by Bott, Wolff, and Zierold (2002) investigated the behavior of cetyltrimethylammonium bromide in aqueous solutions, in the presence of various 9-anthrylalkanols. They found significant changes from non-Newtonian to Newtonian flow with temperature changes, indicating the formation of globular micellar aggregates and rodlike aggregates depending on conditions. This research provides insights into the interaction of anthracene derivatives in micellar systems (Bott, Wolff, & Zierold, 2002).

Photophysical Characterization

Gong et al. (2000) conducted a study on photoinduced electron transfer from 3-(9-anthracene)propyltrimethylammonium bromide (APTAB) in polystyrene latex dispersions. They discovered that the photoinduced electron transfer from APTAB and Py to MV2+ is significantly enhanced in latex dispersion compared to aqueous solutions. This research is crucial for understanding the electron transfer mechanisms in systems involving APTAB (Gong et al., 2000).

Dendrimers Microenvironment

Shao-jun et al. (2008) explored the microenvironment of dendrimers using anthracene probes. They observed that dendrimers with an open structure encapsulated the hydrophobic anthracene moiety and hydrophilic cation portion of 3-(9-anthrymethyl)trimethylammonium differently, providing valuable information about the encapsulation capabilities of dendrimers (Shao-jun et al., 2008).

Fluorescence Properties of Poly(amide-imide)

Khoee and Zamani (2007) conducted research on the synthesis and fluorimetric studies of novel photoactive poly(amide-imide). They found that the fluorescence properties of the polymer were significantly influenced by the presence of anthracene-9-carboxaldehyde, highlighting the potential of anthracene derivatives in enhancing the fluorescence properties of polymers (Khoee & Zamani, 2007).

Mechanism of Action

properties

CAS RN |

86727-71-1 |

|---|---|

Product Name |

APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] |

Molecular Formula |

C20H24BrN |

Molecular Weight |

358.32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.